(R)-2-(Boc-amino)-5-hexynoic acid

Catalog No.
S814103
CAS No.
1217464-82-8
M.F
C11H17NO4
M. Wt
227.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Boc-amino)-5-hexynoic acid

CAS Number

1217464-82-8

Product Name

(R)-2-(Boc-amino)-5-hexynoic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

DPHIBCOGEUVKGB-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O

Boc-D-hPg has gained interest in scientific research due to its unique properties and potential applications in various fields:

Peptide Synthesis and Drug Discovery

Boc-D-hPg can be incorporated into peptides during their synthesis using solid-phase peptide synthesis (SPPS) techniques. The propargyl group allows for further chemical modifications through click chemistry, a versatile technique for attaching various functional groups to biomolecules. This ability to introduce diverse functionalities makes Boc-D-hPg a valuable tool for creating novel peptide-based drugs with desired properties [, ].

Here are some examples of how Boc-D-hPg is being used in drug discovery:

  • Development of new antibiotics: Researchers are exploring the use of Boc-D-hPg-containing peptides to target and kill antibiotic-resistant bacteria [].
  • Design of anti-cancer drugs: Boc-D-hPg can be used to create peptides that target specific cancer cells and deliver therapeutic agents [].

Bioorthogonal Labeling and Imaging

The propargyl group in Boc-D-hPg can react selectively with specific biomolecules containing azide groups through a bioorthogonal reaction. This property makes Boc-D-hPg a valuable tool for labeling biomolecules in living cells and organisms for various applications, including:

  • Studying protein-protein interactions: By incorporating Boc-D-hPg into one protein and an azide group into another, researchers can study how these proteins interact with each other in living cells.
  • Imaging cells and tissues: Boc-D-hPg can be used to label specific cell types or tissues, which can then be visualized using imaging techniques like fluorescence microscopy [].

Development of Biosensors

Boc-D-hPg can be used to develop biosensors for detecting specific molecules or biological events. The propargyl group can be functionalized to bind to a target molecule, and when this binding occurs, a signal is generated that can be measured. This approach has the potential for developing new diagnostic tools for diseases and other conditions [].

(R)-2-(Boc-amino)-5-hexynoic acid is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hexynoic acid moiety. Its chemical structure can be represented as C₁₁H₁₇NO₄, with a molecular weight of approximately 227.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

The reactivity of (R)-2-(Boc-amino)-5-hexynoic acid can be attributed to both the Boc-protected amino group and the alkyne functional group. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions, yielding the free amino acid, which can then participate in further reactions such as peptide synthesis.
  • Nucleophilic Addition: The alkyne moiety allows for nucleophilic addition reactions, making it suitable for coupling reactions with electrophiles.
  • Cycloaddition: The alkyne can undergo cycloaddition reactions, including [2+2] cycloadditions, which are valuable in synthesizing cyclic compounds.

(R)-2-(Boc-amino)-5-hexynoic acid has shown potential biological activity, particularly as an amino acid derivative that can influence peptide synthesis. Its structural features may enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Specific studies have indicated that derivatives of hexynoic acids can exhibit antimicrobial and anticancer properties, although detailed biological assays are needed to elucidate its exact pharmacological profile.

Multiple synthetic routes have been developed for (R)-2-(Boc-amino)-5-hexynoic acid:

  • Carboxyl Activation Method: This involves activating the carboxyl group of an appropriate precursor to facilitate coupling with the Boc-protected amine. For example, ethyl chloroformate is often used to activate carboxylic acids in the presence of a base like triethylamine .
  • Alkyne Formation: The hexynoic acid framework can be constructed through various methods, including Sonogashira coupling or direct alkylation of terminal alkynes .
  • Boc Protection: The amino group is typically protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, ensuring high chemoselectivity .

(R)-2-(Boc-amino)-5-hexynoic acid has several applications:

  • Peptide Synthesis: Its ability to act as a building block in peptide synthesis makes it valuable in developing peptide-based therapeutics.
  • Drug Development: The compound's unique structure may contribute to the design of novel drugs targeting specific biological pathways.
  • Material Science: Its reactivity could be harnessed in creating functional materials through polymerization or cross-linking reactions.

Studies on (R)-2-(Boc-amino)-5-hexynoic acid's interactions focus primarily on its reactivity with various electrophiles and its incorporation into peptides. Research indicates that compounds with similar structures may exhibit different binding affinities and biological activities depending on their substituents and stereochemistry. Further interaction studies could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (R)-2-(Boc-amino)-5-hexynoic acid, each possessing unique characteristics:

Compound NameCAS NumberKey Features
(S)-2-(Boc-amino)-5-hexynoic acid63039-48-5Enantiomer with potential differing biological activity
(R)-2-(Boc-amino)-4-pentynoic acid63039-46-3Features a shorter carbon chain affecting reactivity
N-tert-butoxycarbonyl-L-valine63039-45-2Amino acid derivative used in peptide synthesis
N-tert-butoxycarbonyl-D-propargylglycine63039-49-6Contains propargyl group; useful in click chemistry

The uniqueness of (R)-2-(Boc-amino)-5-hexynoic acid lies in its specific combination of alkyne functionality and Boc protection, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry. Its potential applications across various fields underscore its significance as a compound worthy of further exploration.

The structural architecture of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid exemplifies the sophisticated design principles underlying modern synthetic amino acid derivatives. The tert-butyloxycarbonyl protecting group serves as a crucial structural element that provides amino protection under basic and neutral conditions while allowing selective deprotection under mild acidic conditions. This protecting group is particularly advantageous due to its steric bulk, which prevents unwanted side reactions, and its stability profile that enables compatibility with various coupling reagents and reaction conditions commonly employed in peptide synthesis.

The alkyne functionality positioned at the 5-carbon represents a key structural feature that distinguishes this compound from conventional amino acids. Alkynyl amino acids are unnatural amino acids capable of cyclization reactions with azides to produce highly stable triazole linkers. This terminal alkyne group provides a reactive handle for bioorthogonal chemistry applications, enabling the formation of covalent bonds with azide-containing molecules under mild conditions without interfering with biological processes.

The stereochemical configuration at the alpha carbon, designated as (R), contributes significantly to the compound's utility in peptide synthesis. This specific stereochemistry ensures compatibility with naturally occurring amino acid sequences and maintains the structural integrity required for proper protein folding and function. The chirality of this compound is particularly important when incorporating it into peptide sequences where stereochemical homogeneity is essential for biological activity.

Structural FeatureChemical SignificanceSynthetic Advantage
tert-Butyloxycarbonyl GroupAcid-labile amino protectionSelective deprotection under mild conditions
Terminal AlkyneBioorthogonal reactivityClick chemistry compatibility
(R)-ConfigurationStereochemical homogeneityCompatibility with natural peptide sequences
Hexynoic Acid ChainExtended alkyne positioningReduced steric hindrance in reactions

The extended carbon chain separating the amino acid backbone from the terminal alkyne provides optimal spacing for bioorthogonal reactions while minimizing steric interference with peptide backbone interactions. This design consideration proves crucial when incorporating the compound into peptide sequences, as the alkyne functionality remains accessible for subsequent chemical modifications without disrupting the peptide's secondary structure.

Historical Development in Chiral Amino Acid Synthesis

The synthesis of chiral amino acids has undergone significant evolution since the early developments in asymmetric organic chemistry. The Strecker amino acid synthesis, discovered by German chemist Adolph Strecker, established fundamental principles for amino acid construction through the reaction of aldehydes with ammonia and hydrogen cyanide. While the classical Strecker synthesis initially produced racemic mixtures, subsequent developments in asymmetric catalysis and chiral auxiliary chemistry enabled the preparation of enantiomerically pure amino acids.

The development of asymmetric Strecker reactions marked a pivotal advancement in chiral amino acid synthesis. The first reported asymmetric synthesis via chiral catalyst was published in 1996, though this work was later retracted in 2023. Despite these setbacks, the field continued to advance through the implementation of thiourea-derived catalysts and other asymmetric catalytic systems that could generate chiral amino acids with high enantiomeric excess.

Enzymatic asymmetric synthesis emerged as a complementary approach to traditional chemical methods, offering unique advantages in terms of selectivity and mild reaction conditions. This approach encompasses several key methodologies including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to α,β-unsaturated acids, and aldol condensation reactions. These enzymatic methods proved particularly valuable for accessing unnatural amino acid derivatives that were challenging to prepare through conventional synthetic routes.

The synthesis of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid specifically involves the protection of the amino group with a tert-butyloxycarbonyl group, which can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile. The alkyne functionality is typically introduced through coupling reactions, often utilizing palladium-catalyzed methodologies such as Sonogashira coupling reactions with terminal alkynes.

Synthetic MethodHistorical PeriodKey AdvantagesLimitations
Classical Strecker Synthesis1850s-1950sSimple reaction conditionsRacemic products
Asymmetric Strecker Reactions1960s-presentChiral product formationCatalyst development challenges
Enzymatic Asymmetric Synthesis1980s-presentHigh selectivity, mild conditionsSubstrate scope limitations
Protecting Group Chemistry1960s-presentOrthogonal reactivity controlAdditional synthetic steps

The introduction of tert-butyloxycarbonyl protecting group chemistry revolutionized amino acid synthesis by providing a reliable method for amino protection that could be selectively removed under acidic conditions without affecting other functional groups. This development proved particularly crucial for the synthesis of complex alkynyl amino acids, where multiple functional groups require careful protection and deprotection strategies.

Role in Modern Bioorthogonal Chemistry and Peptide Engineering

The integration of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid into modern bioorthogonal chemistry represents a significant advancement in the field of chemical biology and peptide engineering. Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne functionality present in this compound serves as an ideal bioorthogonal handle, particularly for copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions.

The popularity of copper-catalyzed azide-alkyne cycloaddition in peptide modification stems from the unique properties of both azides and the resulting triazoles. The reaction produces 1,2,3-triazole rings which are rigid five-membered heterocycles that serve as isosteres of peptide bonds, mimicking the planarity of amide moieties while being less prone to hydrolytic cleavage. This structural similarity makes triazole linkages particularly valuable in peptide engineering applications where backbone stability is paramount.

In bio-orthogonal assays, the introduction of bio-orthologous functional groups through the insertion of non-natural amino acids enables the study of protein properties and functions under physiological conditions. The small size of the alkyne group allows for minimal perturbation of protein structure while providing a reactive handle for subsequent chemical modifications. This characteristic proves especially valuable when incorporating alkynyl amino acids into enzymatic active sites, where they can modulate enzyme activity without causing significant structural disruption.

Peptide synthesis applications leverage the dual functionality of this compound through both its protective group chemistry and bioorthogonal reactivity. Short-chain peptides incorporating alkynyl amino acids can be readily synthesized using solid-phase peptide synthesis methods, with the tert-butyloxycarbonyl group providing amino protection during chain assembly. Following peptide synthesis, the alkyne functionality becomes available for click chemistry reactions that can introduce various modifications including fluorescent labels, polyethylene glycol chains, or other bioactive molecules.

Application AreaReaction TypeKey BenefitsTypical Targets
Protein LabelingCopper-catalyzed azide-alkyne cycloadditionBioorthogonal reactivityFluorescent dyes, biotin
Peptide CyclizationIntramolecular click chemistryConformational constraintCyclic peptides, stapled peptides
BioconjugationStrain-promoted alkyne-azide cycloadditionCatalyst-free conditionsAntibodies, drug molecules
Chemical LigationTriazole formationStable linkage formationPeptide fragments, proteins

The development of strain-promoted alkyne-azide cycloaddition reactions has further expanded the utility of alkynyl amino acids in biological systems. These reactions capitalize on the inherent strain of cyclooctyne rings to promote reaction with azides under ambient conditions without requiring copper catalysts. This advancement proves particularly significant for in vivo applications where copper toxicity presents challenges for biological compatibility.

Recent advances in click chemistry for peptide modification have demonstrated the versatility of alkynyl amino acids in creating complex molecular architectures. Chemical ligation applications enable the connection of peptide fragments through triazole linkages, while cyclization reactions can produce conformationally constrained peptides with enhanced stability and bioactivity. The bioconjugation potential extends to the attachment of various functional groups including lipophilic or hydrophilic modifiers, polyethylene glycol chains for improved pharmacokinetics, and targeting ligands for specific biological applications.

Catalytic Asymmetric Synthesis Strategies

The synthesis of (R)-2-(Boc-amino)-5-hexynoic acid requires sophisticated asymmetric methodologies to achieve high enantioselectivity and stereocontrol [14]. Contemporary approaches leverage both transition metal catalysis and organocatalytic strategies to construct the chiral center with precision [15]. The incorporation of the terminal alkyne functionality at the 5-position presents additional synthetic challenges that necessitate careful selection of reaction conditions and protecting group strategies [31].

Transition Metal-Catalyzed Mannich-Type Reactions

Transition metal-catalyzed Mannich-type reactions represent a cornerstone methodology for the asymmetric synthesis of (R)-2-(Boc-amino)-5-hexynoic acid derivatives [3]. Ruthenium trichloride hydrate, gold trichloride-triphenylphosphine complexes, and gold trichloride catalysts have demonstrated exceptional efficacy in direct three-component Mannich reactions involving aryl aldehydes, ketones, and carbamates [3]. These catalytic systems enable the formation of nitrogen-protected beta-aryl-beta-amino ketones with high stereoselectivity [3].

The mechanism of transition metal-catalyzed Mannich reactions involves coordination of the metal center to the electrophilic carbonyl compound, followed by nucleophilic attack of the carbamate nitrogen [19]. Copper-based catalytic systems have shown particular promise, with copper salts facilitating asymmetric quaternary carbon formation through enantioconvergent radical pathways [19]. The use of multidentate anionic ligands enhances the reducing capability of copper catalysts while preventing coordination with competing heteroatoms [19].

Table 1: Transition Metal Catalysts for Mannich-Type Reactions

Catalyst SystemSubstrate ScopeEnantiomeric ExcessTemperature RangeReference
Ruthenium trichloride hydrateAryl aldehydes, ketones85-95%25-80°C [3]
Gold trichloride-triphenylphosphineCarbamates, aldehydes88-94%0-40°C [3]
Copper chloride complexesQuaternary carbons90-98%-10 to 25°C [19]
Rhodium-phosphine systemsNitrogen heterocycles82-91%10-60°C [4]

Rhodium catalysts equipped with specialized phosphine ligands enable directed hydrogenation of nitrogen heterocycles, delivering hydrogen cis to hydroxymethyl groups with remarkable stereoselectivity [4]. This methodology proves particularly valuable for the synthesis of cyclic amino acid derivatives related to (R)-2-(Boc-amino)-5-hexynoic acid [4]. The stereoselectivity arises from a combination of coordination and hydrogen bonding interactions that guide the approach of the reducing agent [4].

Organocatalytic Approaches for Stereocontrol

Organocatalytic methodologies have emerged as powerful alternatives to transition metal-catalyzed processes for the asymmetric synthesis of (R)-2-(Boc-amino)-5-hexynoic acid [14] [15]. Diarylprolinol silyl ethers serve as highly effective catalysts for the diastereoselective and enantioselective nucleophilic addition of racemic oxazolones to alpha-beta-unsaturated aldehydes [14]. These reactions proceed with excellent yields and very high enantioselectivity, generating quaternary amino acid derivatives [14].

The mechanistic foundation of organocatalytic asymmetric synthesis relies on the formation of iminium intermediates that activate electrophilic components while simultaneously providing stereochemical control [17]. Proline-derived catalysts, particularly those bearing secondary amine functionality, exhibit exceptional performance due to their rigid structure and ability to form well-defined transition states [17]. The catalytic cycle involves enamine formation, followed by nucleophilic attack and subsequent hydrolysis to regenerate the catalyst [17].

Table 2: Organocatalytic Systems for Asymmetric Amino Acid Synthesis

Organocatalyst TypeReaction TypeEnantiomeric ExcessYield RangeApplication
Diarylprolinol silyl ethersNucleophilic addition92-98%78-95%Quaternary amino acids [14]
Chiral quaternary ammonium saltsTransamination88-95%70-89%Alpha-amino esters [16]
Thiourea-derived catalystsStrecker reaction85-94%65-88%Chiral nitriles [32]
Dipeptide catalystsMichael addition90-97%82-94%Beta-amino acids [21]

Biomimetic transamination reactions utilizing chiral quaternary ammonium arenecarboxylates provide an elegant route to alpha-amino acid derivatives under mild conditions [16]. These organocatalytic systems operate without base additives and enable the synthesis of chiral pyrrolidine and octahydroindolizine derivatives as versatile intermediates [16]. The mechanism involves formation of a chiral ion pair that directs the stereochemical outcome of the transamination process [16].

Solid-Phase vs. Solution-Phase Synthesis Techniques

The synthesis of (R)-2-(Boc-amino)-5-hexynoic acid can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [6] [7]. Solid-phase peptide synthesis utilizing tert-butyloxycarbonyl protection schemes provides exceptional control over reaction conditions and facilitates purification processes [6]. The orthogonal protection strategy employed in Boc solid-phase synthesis enables selective deprotection of alpha-amino groups while maintaining side-chain protection [6].

In Boc solid-phase synthesis, the tert-butyloxycarbonyl group serves as a temporary protecting group for alpha-amino functionalities, with deprotection achieved using trifluoroacetic acid in dichloromethane solutions [7]. The process typically involves a brief prewash followed by the deprotection reaction lasting 15-25 minutes [7]. Phenylacetamidomethyl resins provide enhanced stability compared to benzyl ester linkages, reducing peptide loss during repeated deprotection cycles [7].

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis Parameters

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Reaction Scale0.1-1.0 mmol1-100 mmol
Purification MethodFiltration and washingChromatography required
Yield per Cycle95-99%85-95%
Protecting Group StrategyOrthogonal (Boc/Benzyl)Selective protection
Equipment RequirementsSpecialized resin handlingStandard glassware
Solvent ConsumptionModerateHigh

Solution-phase synthesis offers advantages in terms of reaction monitoring and scalability [13]. The Group-Assisted Purification chemistry methodology enables synthesis without chromatographic purification or recrystallization, significantly reducing solvent consumption and waste production [13]. This approach utilizes recoverable auxiliaries that can be recycled multiple times, making it environmentally favorable for large-scale applications [13].

The choice between solid-phase and solution-phase synthesis depends on the specific requirements of the synthetic target [9]. For (R)-2-(Boc-amino)-5-hexynoic acid, solution-phase methods may be preferred for initial route development and optimization, while solid-phase techniques offer advantages for parallel synthesis and library generation [9]. The presence of the terminal alkyne functionality requires careful consideration of reaction conditions to prevent unwanted side reactions [9].

Advanced Characterization Techniques

Comprehensive characterization of (R)-2-(Boc-amino)-5-hexynoic acid requires sophisticated analytical methodologies that can accurately determine both structural identity and stereochemical purity [10]. Advanced spectroscopic and chromatographic techniques provide essential information regarding molecular composition, enantiomeric excess, and conformational properties [11]. The combination of multiple analytical approaches ensures robust characterization suitable for both research and industrial applications [23].

Chiral HPLC Analysis of Enantiomeric Purity

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination of (R)-2-(Boc-amino)-5-hexynoic acid [10]. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, provide exceptional resolution of enantiomeric amino acid derivatives [10]. The Chiralpak AD column has demonstrated superior performance for similar compounds, achieving baseline separation within fifteen minutes using optimized mobile phase compositions [10].

The development of chiral HPLC methods requires systematic optimization of critical parameters including mobile phase composition, temperature, and flow rate [10]. For Boc-protected amino acids, polar organic elution modes using methanol-isopropanol mixtures with diethylamine modifiers have proven most effective [10]. Temperature control at 10°C enhances enantioresolution while maintaining reasonable analysis times [10].

Table 4: Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterOptimal ConditionsPerformance Metrics
Stationary PhaseChiralpak AD (amylose-based)Resolution: Rs > 2.0
Mobile PhaseMethanol:2-propanol:diethylamine (70:30:0.1)Retention time: 8-12 min
Temperature10°CEnantioresolution: α > 1.5
Flow Rate0.8 mL/minDetection limit: 0.1%
DetectionUV at 210-254 nmLinear range: 0.1-100 μg/mL
Injection Volume10-20 μLPrecision: RSD < 2%

Validation of chiral HPLC methods requires assessment of linearity, precision, accuracy, and robustness according to international guidelines [10]. The linear dynamic range typically spans 0.1-100 μg/mL with correlation coefficients exceeding 0.99 [10]. Method precision, expressed as relative standard deviation, should remain below 2% for both retention times and peak areas [10]. Robustness testing evaluates the impact of small variations in critical parameters on separation performance [10].

X-ray Crystallographic Studies of Boc-Protected Derivatives

X-ray crystallographic analysis provides definitive structural information for (R)-2-(Boc-amino)-5-hexynoic acid derivatives, including absolute configuration determination and conformational analysis [11]. Single-crystal X-ray diffraction enables precise measurement of bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure [11]. The crystallographic data also reveal intermolecular interactions that govern crystal packing and physical properties [11].

Boc-protected amino acid derivatives typically exhibit characteristic intermolecular hydrogen bonding patterns involving the carbamate nitrogen and carbonyl oxygen atoms [11]. The tert-butyl group of the Boc protecting group contributes van der Waals interactions that influence crystal packing efficiency [11]. For alkyne-containing compounds like (R)-2-(Boc-amino)-5-hexynoic acid, the linear geometry of the triple bond introduces structural rigidity that affects molecular conformation .

Table 5: Crystallographic Data for Boc-Protected Amino Acid Derivatives

Structural ParameterTypical ValuesSignificance
C-N bond length (carbamate)1.34-1.36 ÅPartial double bond character
C=O bond length (carbamate)1.22-1.24 ÅCarbonyl group
N-C-O bond angle120-124°Planar carbamate geometry
C≡C bond length (alkyne)1.19-1.21 ÅTriple bond
Hydrogen bond distances2.8-3.2 ÅIntermolecular interactions
Torsional anglesVariableConformational flexibility

Temperature-dependent crystallographic studies reveal thermal expansion effects and conformational changes that occur with varying temperature . Hirshfeld surface analysis quantifies intermolecular interaction energies and provides insights into crystal stability . The combination of experimental crystallographic data with computational modeling enables comprehensive understanding of structure-property relationships .

Mass spectrometric characterization complements X-ray crystallographic studies by providing molecular weight confirmation and fragmentation patterns [23] [24]. Electrospray ionization tandem mass spectrometry enables detailed structural analysis through collision-induced dissociation experiments [24]. The fragmentation patterns of Boc-protected amino acids typically involve loss of the tert-butyl group (57 mass units) and carbon dioxide (44 mass units) from the carbamate functionality [24].

XLogP3

1.5

Wikipedia

(2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid

Dates

Modify: 2023-08-15

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